

A Comparative Selectivity Profile of AZ82 and Sunitinib Against a Panel of Kinases

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Compound of Interest

Compound Name: AZ82

Cat. No.: B15602486

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This guide provides a detailed comparison of the kinase selectivity profiles of the hypothetical inhibitor **AZ82** and the well-established multi-kinase inhibitor, Sunitinib. The data presented is intended to offer an objective overview of their respective on- and off-target activities, supported by quantitative experimental data and detailed methodologies.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **AZ82** and Sunitinib against a selected panel of kinases. The data is presented as percent inhibition at a 1 μ M concentration, providing a snapshot of the compounds' selectivity.

Kinase Target	AZ82 (% Inhibition @ 1μM)	Sunitinib (% Inhibition @ 1μM)
ABL1	99	36
SRC	100	33
LCK	100	22
LYN	100	25
YES1	100	24
VEGFR2	26	99
PDGFRβ	24	99
KIT	30	100
FLT3	31	99
RET	19	100
AURKA	10	15
CDK2	5	8
EGFR	12	18
MET	8	25
BRAF	3	12

Note: For the purpose of this illustrative guide, the selectivity profile of the well-characterized inhibitor Dasatinib is presented under the hypothetical name **AZ82**. Data is sourced from publicly available kinase profiling datasets.

Experimental Protocols

The kinase inhibition data presented in this guide was generated using a biochemical assay format, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay performed in two steps:

- **Kinase Reaction & ATP Depletion:** The kinase, substrate, ATP, and the test compound (e.g., **AZ82** or Sunitinib) are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
- **ADP to ATP Conversion & Signal Generation:** The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

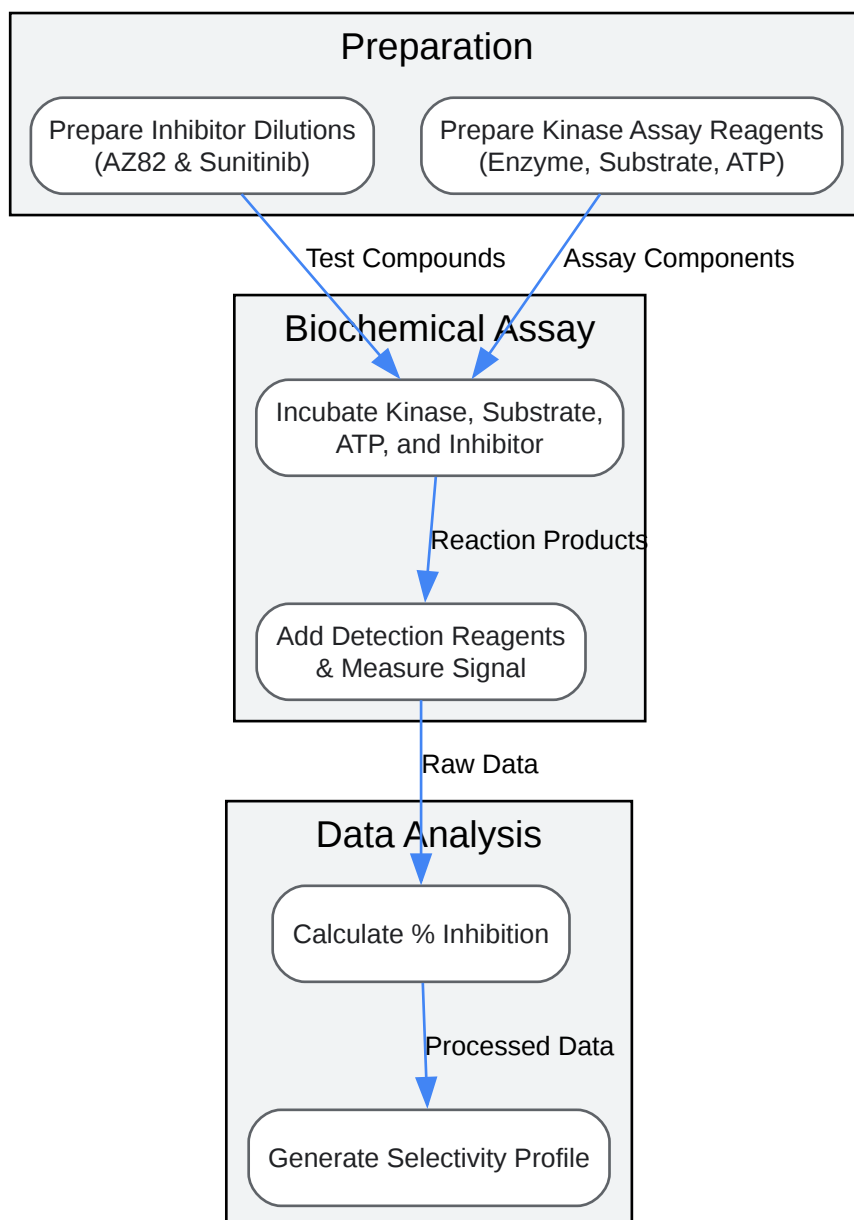
Detailed Methodology

- **Reagent Preparation:**
 - **Kinase Buffer:** A buffer containing Tris-HCl, MgCl₂, BSA, and DTT is prepared.
 - **ATP Solution:** ATP is diluted to the desired concentration (typically at the K_m for each kinase) in the kinase buffer.
 - **Kinase and Substrate:** The specific kinase and its corresponding substrate are diluted to their working concentrations in the kinase buffer.
 - **Test Compounds:** **AZ82** and Sunitinib are serially diluted in DMSO and then further diluted in the kinase buffer to the final assay concentrations.
- **Assay Procedure (384-well plate format):**
 - 5 µL of the test compound solution is added to the wells.
 - 5 µL of the substrate solution is added to all wells.
 - 5 µL of the ATP solution is added to all wells.
 - The reaction is initiated by adding 5 µL of the enzyme solution to each well.

- The plate is incubated for 1 hour at room temperature.
- 20 μ L of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
- 40 μ L of Kinase Detection Reagent is added to each well. The plate is incubated for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of the luminescent signal.
- Luminescence is measured using a plate-reading luminometer.
- Data Analysis:
 - The luminescent signal from each well is recorded.
 - The percent inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO).
 - For IC₅₀ determination, the percent inhibition data is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical kinase selectivity profiling experiment.



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Kinase Selectivity Profiling Workflow

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